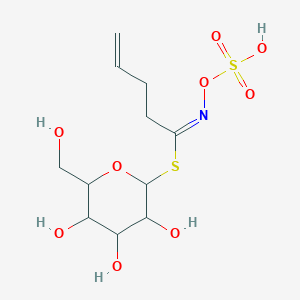

Gluconapin

描述

Gluconapin is a naturally occurring compound belonging to the class of glucosinolates, which are sulfur-containing secondary metabolites found predominantly in the Brassicaceae family of plants. This compound is particularly abundant in species such as Chinese cabbage, mustard, and other cruciferous vegetables. This compound is known for its role in plant defense mechanisms and its potential health benefits, including antioxidant and anticancer properties .

准备方法

Synthetic Routes and Reaction Conditions: Gluconapin can be extracted and purified from plant sources using various methods. One common approach involves the use of macroporous anion-exchange resins to isolate and purify glucosinolates from defatted mustard seeds. The process includes adsorption of glucosinolates onto the resin, followed by desorption using optimized salt concentrations and eluate-resin ratios .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials. The extraction process may include steps such as grinding the plant material, solvent extraction, and purification using techniques like high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE). These methods ensure the efficient recovery of this compound with high purity .

化学反应分析

Types of Reactions: Gluconapin undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic degradation. The hydrolysis of this compound, catalyzed by the enzyme myrosinase, produces bioactive compounds such as isothiocyanates, nitriles, and thiocyanates. These reactions are influenced by factors such as pH, temperature, and the presence of metal ions .

Common Reagents and Conditions:

Hydrolysis: Myrosinase enzyme, water, and optimal pH conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or atmospheric oxygen.

Enzymatic Degradation: Myrosinase enzyme and specific cofactors.

Major Products Formed: The primary products formed from the hydrolysis of this compound include isothiocyanates, which are known for their potent biological activities, including anticancer and antimicrobial properties .

科学研究应用

Gluconapin has a wide range of scientific research applications across various fields:

Chemistry: Used as a precursor for the synthesis of bioactive compounds and as a model compound for studying glucosinolate metabolism.

Biology: Investigated for its role in plant defense mechanisms and its interactions with herbivores and pathogens.

Medicine: Studied for its potential anticancer, antioxidant, and anti-inflammatory properties. .

作用机制

The biological effects of gluconapin are primarily mediated through its hydrolysis products, such as isothiocyanates. These compounds exert their effects by modulating various molecular targets and pathways, including:

Transcription Factors: Regulation of transcription factors involved in antioxidant and detoxification pathways.

Signaling Pathways: Modulation of signaling pathways related to cell cycle regulation, apoptosis, and inflammation.

Enzymatic Activity: Activation of phase II detoxification enzymes, which enhance the elimination of carcinogens and other harmful substances from the body

相似化合物的比较

Gluconapin is one of several glucosinolates found in cruciferous vegetables. Similar compounds include:

Sinigrin: Found in black mustard and horseradish, known for its strong pungent flavor and potential health benefits.

Glucobrassicanapin: Similar to this compound but with a different side chain structure, found in various Brassica species.

Progoitrin: Present in cabbage and other Brassica vegetables, known for its goitrogenic effects when consumed in large quantities.

Gluconasturtiin: Found in watercress and other cruciferous plants, known for its peppery taste and potential anticancer properties .

This compound is unique due to its specific side chain structure and its abundance in certain Brassica species. Its hydrolysis products, particularly isothiocyanates, contribute significantly to its biological activities and potential health benefits.

生物活性

Gluconapin is a glucosinolate primarily found in Brassica species, particularly Brassica rapa, which is known for its health-promoting properties. This article delves into the biological activities associated with this compound, highlighting its potential anti-cancer effects, antioxidant properties, and overall health benefits based on diverse research findings.

Overview of this compound

This compound (GNA) is an aliphatic glucosinolate that plays a significant role in the nutritional value of cruciferous vegetables. It is hydrolyzed by the enzyme myrosinase to produce biologically active compounds, including isothiocyanates (ITCs), which are believed to contribute to its health benefits. The compound has been studied for its effects on various biological systems, including its cytotoxicity against cancer cells and its role in oxidative stress response.

1. Cytotoxicity and Anti-Cancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that hydrolyzed this compound effectively inhibited the proliferation of leukemia cells at concentrations as low as 0.01 mg/mL, while non-hydrolyzed forms showed limited efficacy .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | Concentration (mg/mL) | Effect |

|---|---|---|

| MCF-7 (Breast) | 0.01 | Significant growth inhibition |

| PC-3 (Prostate) | 0.05 | Moderate growth inhibition |

| A-549 (Lung) | 0.02 | High cytotoxicity observed |

| HCT116 (Colon) | 0.01 | Significant reduction in viability |

2. Antioxidant Activity

This compound has been shown to possess antioxidant properties, which help mitigate oxidative stress in biological systems. Studies involving Drosophila melanogaster models indicate that this compound treatments can enhance survival rates under oxidative stress conditions induced by hydrogen peroxide .

Table 2: Antioxidant Effects of this compound

| Treatment | Survival Rate (%) | Concentration (mg/mL) |

|---|---|---|

| Control | 50 | - |

| GNA Treatment | 80 | 0.05 |

| Hydrolyzed GNA | 90 | 0.01 |

3. Genotoxicity and DNA Protection

This compound's role in DNA protection has been highlighted through studies assessing its ability to reduce DNA damage and fragmentation in cellular models. The highest concentrations of this compound demonstrated a reduction in genotoxic effects, with inhibition percentages reaching up to 73% .

Table 3: Genotoxicity Assessment of this compound

| Treatment | Genotoxicity Inhibition (%) | Concentration (mg/mL) |

|---|---|---|

| Control | 0 | - |

| GNA Treatment | 73 | 0.128 |

| Hydrolyzed GNA | 69 | 0.147 |

Case Studies

Several case studies have explored the health benefits associated with this compound consumption:

- Study on Brassica rapa Cultivars : In a comparative analysis of different cultivars, it was found that cultivar 163N7 exhibited the highest this compound content and was associated with significant anti-cancer properties and lower levels of progoitrin, making it a recommended choice for health-conscious consumers .

- Human Health Benefits : A review of glucosinolates' effects on human health indicated that regular consumption of this compound-rich foods could be linked to reduced cancer risk and improved overall health due to its bioactive compounds .

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxypent-4-enimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9S2/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19)/b12-7+/t6-,8-,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYQBXHVYUJNQB-BZVDQRPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gluconapin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19041-09-9 | |

| Record name | beta-D-Glucopyranose, 1-thio-, 1-(N-(sulfooxy)-4-pentenimidate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019041099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gluconapin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 °C | |

| Record name | Gluconapin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。